Cas no 481-05-0 (3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione)
![3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione structure](https://www.kuujia.com/scimg/cas/481-05-0x300.png)
481-05-0 structure
Product Name:3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione
3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione Properties
Names and Identifiers
-
- 3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione
- artemisin
- (3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione
- (3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9,9b-tetramethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione
- (3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione
- NS00093648
- SCHEMBL83537
- Y1R67R7XWU
- 481-05-0
- C09344
- 3a,5,5a,9b-Tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione
- CHEMBL158124
- (3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g]benzofuran-2,8-dione
- Naphtho(1,2-b)furan-2,8(3H,4H)-dione, 3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethyl-, (3S-(3alpha,3aalpha,4alpha,5abeta,9bbeta))-
- 4-HYDROXYSANTONIN [MI]
- DTXSID80877833
- UNII-Y1R67R7XWU
- Q27105849
- ARTEMISIN [MI]
- SRI-2813
- CHEBI:2852
- (-)-Artemisin
- [3S-(3alpha,3aalpha,4alpha,5abeta,9bbeta)]-3a,5,5a,9b-Tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione
- 8-Hydroxysantonin
-
- InChIKey: LUHMMHZLDLBAKX-UHFFFAOYSA-N
- Inchi: InChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3
- SMILES: OC1C2C(OC(=O)C2C)C2C(C)(C=CC(=O)C=2C)C1
Computed Properties
- Exact Mass: 262.12054
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 0
- Monoisotopic Mass: 262.120509
- Heavy Atom Count: 19
- Complexity: 530
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.1
- Topological Polar Surface Area: 63.6
Experimental Properties
- LogP: 1.39040
- PSA: 63.6
- Refractive Index: 1.567
- Boiling Point: bp0.1 260°
- Melting Point: 203°
- Flash Point: 178.8°C
- Specific Rotation: D23 -84.9° (c = 3 in 95% ethanol)
- Density: 1.26
3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione Suppliers
Hubei Chenghai Chemical Co.,Ltd.
(CAS:481-05-0)
MR./MRS.:HU MENG YAO
Phone:13986212397
Email:1400858822@qq.com
3a,5,5a,9b-tetrahydro-4-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,8-dione Related Literature
-
3. Artemisinic acid: A promising molecule potentially suitable for the semi-synthesis of artemisininJianqiang Kong,Yan Yang,Wei Wang,Kedi Cheng,Ping Zhu RSC Adv. 2013 3 7622
-
Franz Bucar,Abraham Wube,Martin Schmid Nat. Prod. Rep. 2013 30 525
-
Wesley Cocker,M. A. Nisbet J. Chem. Soc. 1963 534
-
8. 998. The stereochemistry of artemisinA. J. N. Bolt,Wesley Cocker,T. B. H. McMurry J. Chem. Soc. 1963 5235
-
9. 483. Photochemical transformations. Part XV. Synthetic studies on geigerin and its derivativesD. H. R. Barton,J. T. Pinhey,R. J. Wells J. Chem. Soc. 1964 2518
-
10. 682. Photochemical transformations. Part XIV. Some analogues of isophotosantonic lactoneD. H. R. Barton,J. E. D. Levisalles,J. T. Pinhey J. Chem. Soc. 1962 3472
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
https://www.jx-pharm.com/index.html

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk
http://www.tiananbio.com/index_en.html

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
